![molecular formula C24H27N3O3 B2652568 1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 672277-60-0](/img/structure/B2652568.png)
1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spiropiperidines as σ-Receptor Ligands
A study detailed the synthesis and investigation of a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], focusing on their affinity for σ1- and σ2-receptors. These compounds, including spiropiperidines, were synthesized and tested for receptor affinity using radioligand binding assays. Variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle were explored. The results showed that certain configurations, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, were advantageous for high σ1-receptor affinity. This research highlights the potential of spiropiperidines in developing selective σ-receptor ligands, which could have implications for pain management and neuroprotective therapies (Maier & Wünsch, 2002).
EST64454: A σ1 Receptor Antagonist Clinical Candidate
Another study introduced EST64454, a σ1 receptor antagonist identified as a clinical candidate for pain treatment. This compound, derived from a series of pyrazoles, exhibited outstanding aqueous solubility, high metabolic stability across species, and demonstrated antinociceptive properties in animal models. The synthesis process, pharmacological activity, and the potential for classification as a BCS class I compound due to its high permeability and solubility are discussed. This research underscores the therapeutic potential of σ1 receptor antagonists in pain management (Díaz et al., 2020).
Antiviral Activity of Pyrazolo[3,4-b]pyridin Derivatives
Research on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives highlighted their potential in combating viral infections. The study focused on the creation of new heterocyclic compounds showing cytotoxicity against HSV1 and HAV-MBB, indicating a promising direction for the development of novel antiviral agents (Attaby et al., 2006).
Anticancer Activity of Quinone-based Heterocycles
A synthesis of benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones from reactions of amidrazones with 2-chloro-1,4-benzoquinone was developed. These compounds demonstrated broad-spectrum anticancer activity against various cancer cell lines, offering a new avenue for anticancer drug development (Aly et al., 2020).
Propriétés
IUPAC Name |
1-(7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-22-11-7-10-19-21-16-20(18-8-5-4-6-9-18)25-27(21)24(30-23(19)22)12-14-26(15-13-24)17(2)28/h4-11,21H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDIZQGASYNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

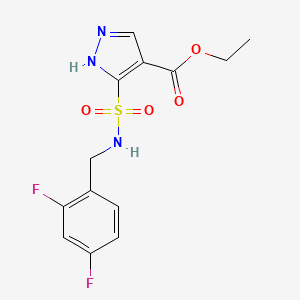

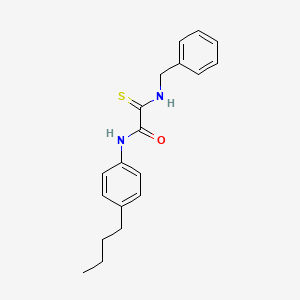
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)
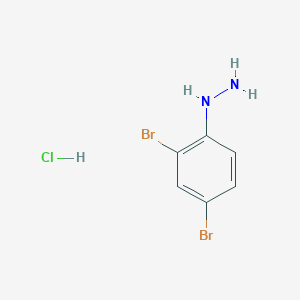


![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)
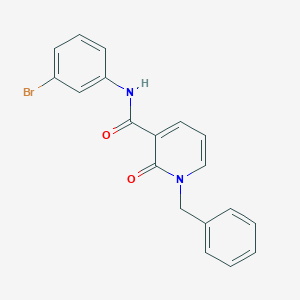

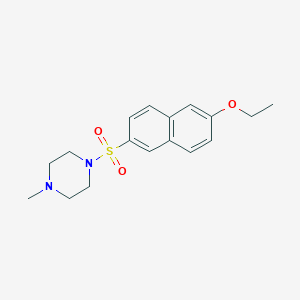
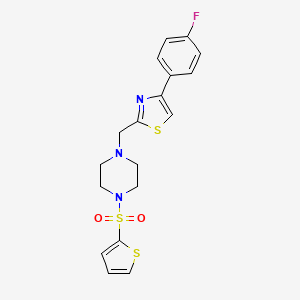
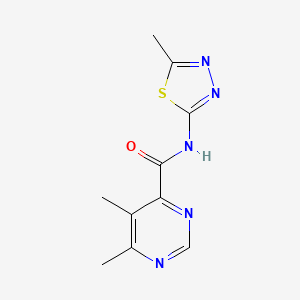
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)